molecular formula C7H10O2 B3047306 2-methylcyclohexane-1,4-dione CAS No. 13742-19-3

2-methylcyclohexane-1,4-dione

Cat. No.: B3047306
CAS No.: 13742-19-3
M. Wt: 126.15 g/mol
InChI Key: QRDRHCQVKCDSJY-UHFFFAOYSA-N
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Description

2-Methylcyclohexane-1,4-dione is an organic compound with the molecular formula C₇H₁₀O₂. It is a derivative of cyclohexane, where two carbonyl groups are positioned at the 1 and 4 positions, and a methyl group is attached to the 2 position. This compound is known for its applications in various chemical processes and is characterized by its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohexane-1,4-dione can be synthesized through several methods. One common approach involves the hydrogenation of methylcyclohexane-1,4-dione using platinum or palladium catalysts. The reaction typically occurs under mild conditions, with the less hindered 4-carbonyl group being selectively hydrogenolyzed .

Another method involves the use of enzymes, such as lipase from porcine pancreas, to catalyze the Robinson annulation reaction. This method is environmentally friendly and involves the Michael addition and aldol reaction steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexane-1,4-dione undergoes various chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated to form cyclohexanol derivatives.

    Oxidation: Oxidation reactions can convert the dione to corresponding carboxylic acids.

    Substitution: The methyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrogenation: Platinum or palladium catalysts are commonly used under mild conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Substitution: Electrophiles like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

    Hydrogenation: Cyclohexanol derivatives.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-Methylcyclohexane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylcyclohexane-1,4-dione involves its interaction with molecular targets through its carbonyl groups. These groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The compound’s reactivity is influenced by the steric and electronic effects of the methyl and carbonyl groups.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexane-1,3-dione: Similar structure but with carbonyl groups at the 1 and 3 positions.

    3-Methylcyclohexane-1,4-dione: Methyl group at the 3 position instead of the 2 position.

    Cyclohexane-1,4-dione: Lacks the methyl group.

Uniqueness

2-Methylcyclohexane-1,4-dione is unique due to the specific positioning of its methyl and carbonyl groups, which influence its reactivity and applications. The presence of the methyl group at the 2 position provides steric hindrance, affecting the compound’s chemical behavior compared to its analogs.

Properties

IUPAC Name

2-methylcyclohexane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDRHCQVKCDSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430710
Record name 1,4-Cyclohexanedione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13742-19-3
Record name 1,4-Cyclohexanedione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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